UNC1999

Descripción general

Descripción

UNC1999 es un potente e inhibidor selectivo de las histona-lisina N-metiltransferasas EZH2 y EZH1. Estas enzimas juegan un papel fundamental en la regulación de la expresión génica a través de la metilación de la histona H3 en la lisina 27 (H3K27). La actividad aberrante de EZH2 está relacionada con el inicio y la progresión de varios cánceres. This compound se desarrolló como una sonda química para estudiar las funciones biológicas de EZH2 y EZH1 y para explorar su potencial como dianas terapéuticas .

Aplicaciones Científicas De Investigación

UNC1999 se ha utilizado ampliamente en la investigación científica para estudiar el papel de EZH2 y EZH1 en la regulación génica y la biología del cáncer. Se ha demostrado que inhibe eficazmente la metilación de H3K27, lo que lleva a cambios en la expresión génica y las funciones celulares. Los estudios de investigación han demostrado su potencial para inducir la antiproliferación, la diferenciación celular y la apoptosis en las células cancerosas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Además de sus aplicaciones en la investigación del cáncer, this compound se ha utilizado para explorar las funciones biológicas más amplias de EZH2 y EZH1, incluidos sus roles en la biología de las células madre, el desarrollo y la regulación epigenética. Su alta selectividad y potencia lo convierten en una sonda química ideal para estudiar estas enzimas en varios contextos biológicos .

Mecanismo De Acción

UNC1999 ejerce sus efectos inhibiendo competitivamente el sitio de unión del cofactor S-Adenosil-l-metionina (SAM) de EZH2 y EZH1. Esta inhibición evita la metilación de H3K27, lo que lleva a cambios en la estructura de la cromatina y la expresión génica. El compuesto es altamente selectivo para EZH2 y EZH1, con efectos mínimos fuera del objetivo en otras metiltransferasas y proteínas .

Análisis Bioquímico

Biochemical Properties

UNC1999 inhibits the enzymatic activity of EZH2 and EZH1 by competitively binding to the cofactor S-Adenosyl-l-methionine (SAM) binding site . This inhibition prevents the methylation of H3K27, leading to a decrease in H3K27me3 levels. The compound displays high specificity for EZH2 and EZH1, with IC50 values of 2 nM and 45 nM, respectively . Research has shown that this compound effectively blocks H3K27 methylation in various cell lines, including HeLa and MCF10A cells .

Cellular Effects

This compound has been shown to induce significant cellular effects, including anti-proliferation, cell differentiation, and apoptosis . In HeLa cells, treatment with this compound leads to a reduction in H3K27me3 levels, which is associated with changes in gene expression and cellular differentiation . Additionally, this compound has been observed to induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent . In human NK cells, this compound suppresses global H3K27 trimethylation, leading to enhanced calcium signaling and unbalanced vesicle release, which inhibits cytotoxic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the SAM binding site of EZH2 and EZH1, thereby inhibiting their methyltransferase activity . This inhibition results in a decrease in H3K27me3 levels, leading to the derepression of target genes. The compound has been shown to preferentially affect distal regulatory elements such as enhancers, leading to changes in gene expression . This compound also induces a PKD2-dependent calcium signal in NK cells, which further modulates cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is typically used at concentrations ranging from 5 nM to 5 μM for 2-48 hours . This compound is stable in lyophilized form for up to 24 months and retains its potency for up to 3 months when reconstituted in solution . Long-term treatment with this compound has been shown to result in sustained inhibition of H3K27 methylation and prolonged anti-proliferative effects in cancer cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can be administered orally or via intraperitoneal injection at doses ranging from 15 to 150 mg/kg . Higher doses of this compound have been associated with increased anti-tumor activity, but also with potential toxic effects . For example, in murine leukemia models, oral administration of this compound has been shown to prolong survival without significant side effects .

Metabolic Pathways

This compound is involved in the inhibition of the H3K27 methylation pathway, primarily through its interaction with EZH2 and EZH1 . By inhibiting these enzymes, this compound affects the methylation status of histone H3, leading to changes in gene expression and cellular functions. The compound has also been shown to induce autophagy and selectively kill cancer cells harboring specific EZH2 mutations .

Transport and Distribution

Within cells, this compound is distributed and transported to its target sites, where it interacts with EZH2 and EZH1 . The compound’s solubility in DMF and ethanol facilitates its cellular uptake and distribution . Research studies have demonstrated that this compound effectively reaches its target sites, leading to the inhibition of H3K27 methylation and subsequent cellular effects .

Subcellular Localization

This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on EZH2 and EZH1 . The compound’s ability to target the SAM binding site of these enzymes ensures its specific action within the nucleus. This subcellular localization is crucial for the compound’s effectiveness in modulating epigenetic regulation and gene expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de UNC1999 implica múltiples pasos, comenzando desde materiales de partida comercialmente disponiblesLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y reactivos como catalizadores de paladio para reacciones de acoplamiento .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis probablemente siga rutas similares a las utilizadas en entornos de laboratorio, con optimizaciones para escalado. Esto incluye el uso de reactores a gran escala, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

UNC1999 se somete principalmente a reacciones de sustitución, particularmente en la formación del núcleo de indazol y el acoplamiento de la porción de piperazina. También involucra pasos de oxidación y reducción durante el proceso de síntesis .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis de this compound incluyen catalizadores de paladio, disolventes orgánicos como la dimetilformamida (DMF) y el etanol, y varios agentes de acoplamiento. Las reacciones se llevan a cabo típicamente bajo atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales productos formados

El principal producto formado durante la síntesis de this compound es el propio compuesto final, que se caracteriza por su alta pureza y su estructura molecular específica. Los subproductos se minimizan mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Comparación Con Compuestos Similares

UNC1999 es único en su alta selectividad y potencia para EZH2 y EZH1 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

UNC2400: Una versión dimetilada de this compound utilizada como control negativo en experimentos.

GSK126: Otro inhibidor de EZH2 con aplicaciones similares en la investigación del cáncer.

EPZ-6438 (Tazemetostat): Un inhibidor de EZH2 aprobado clínicamente utilizado en el tratamiento de ciertos cánceres .

This compound destaca por su biodisponibilidad oral y su capacidad para inhibir tanto EZH2 como EZH1, lo que lo convierte en una herramienta versátil para estudiar las funciones biológicas de estas enzimas y su potencial como dianas terapéuticas .

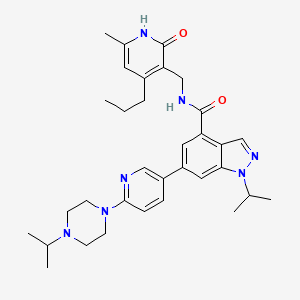

Propiedades

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNKUOXBZSZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099939 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431612-23-5 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431612-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

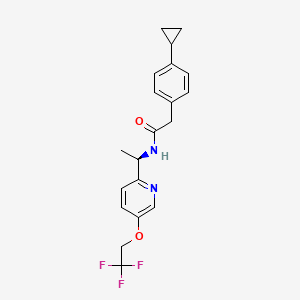

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)